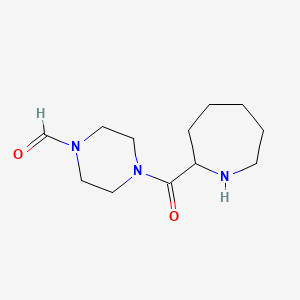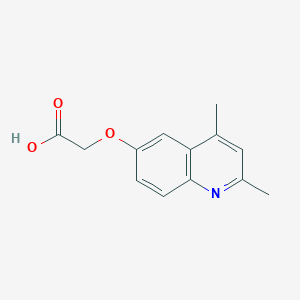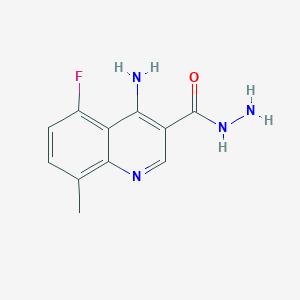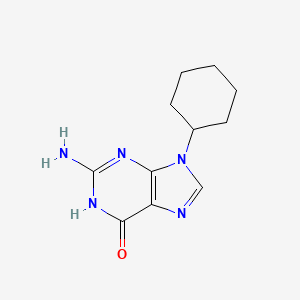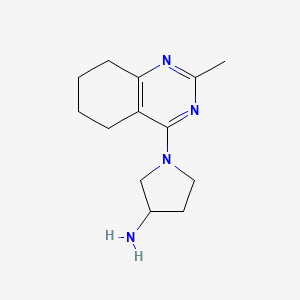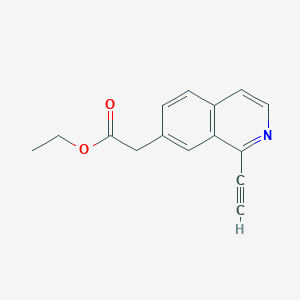
5-Iodo-6-methylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-6-methylpyrazin-2-amine: is a heterocyclic organic compound with the molecular formula C5H6IN3 It is a derivative of pyrazine, characterized by the presence of an iodine atom at the 5th position and a methyl group at the 6th position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-methylpyrazin-2-amine typically involves the iodination of 6-methylpyrazin-2-amine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyrazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Iodo-6-methylpyrazin-2-amine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-6-methylpyrazin-2-amine.
Scientific Research Applications
Chemistry: 5-Iodo-6-methylpyrazin-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a useful intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodo-6-methylpyrazin-2-amine depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. The iodine atom and the pyrazine ring can facilitate binding to these targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
6-Methylpyrazin-2-amine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-6-methylpyrazin-2-amine: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.
5-Chloro-6-methylpyrazin-2-amine:
Uniqueness: 5-Iodo-6-methylpyrazin-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in certain chemical and biological applications.
Properties
Molecular Formula |
C5H6IN3 |
|---|---|
Molecular Weight |
235.03 g/mol |
IUPAC Name |
5-iodo-6-methylpyrazin-2-amine |
InChI |
InChI=1S/C5H6IN3/c1-3-5(6)8-2-4(7)9-3/h2H,1H3,(H2,7,9) |
InChI Key |
WAFRUKQWIJQVIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



